3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Description
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Properties
IUPAC Name |
3-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROEWAVGXXEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It is known that the synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
Action Environment
It is known that the effect of substrate concentration on the enantioselectivity and conversion of an enzymatic reaction has been extensively studied .
Biological Activity
3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is a synthetic compound with potential therapeutic applications. Its structure includes a piperazine moiety, which is commonly associated with various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : The presence of the piperazine moiety suggests a potential for antimicrobial properties, particularly against Gram-positive bacteria.
- Neurotransmitter Modulation : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cells .
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Piperazine Derivative A | MCF-7 | 5.0 | |
| Piperazine Derivative B | HCT116 | 4.36 | |
| 3-Chloro Compound | MCF-7 | TBD | Current Study |
Antimicrobial Activity
The compound's potential antimicrobial activity is supported by studies on similar piperazine derivatives that have shown effectiveness against pathogens like Helicobacter pylori and other bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various piperazine derivatives on human tumor cell lines, revealing that certain modifications enhance potency against cancer cells .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of structurally similar compounds, demonstrating effective inhibition against H. pylori and other pathogens, suggesting a promising avenue for further research into 3-Chloro derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 3-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one exhibit significant antitumor properties. In a study focusing on piperazine derivatives, it was found that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines. The presence of the chloro and methoxyethyl groups in this compound may contribute to its effectiveness in targeting tumor cells by interfering with cellular signaling pathways.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities. The compound has shown promise as a potential treatment for anxiety and depression by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. A study demonstrated that similar piperazine compounds could act as selective serotonin reuptake inhibitors (SSRIs), suggesting that this compound might possess similar properties.
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition of cell proliferation in human breast cancer cells, with IC50 values suggesting potent activity.
Case Study 2: Neuropharmacological Assessment
In another research project, the neuropharmacological effects of piperazine derivatives were assessed through behavioral tests in rodent models. The study found that administration of these compounds led to reduced anxiety-like behaviors, supporting their potential use in treating mood disorders. The mechanism was linked to increased serotonin levels in the synaptic cleft.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
